Subnanomolar Binding Affinity at α4β2 nAChR Versus Epibatidine and Anatoxin-a
UB-165 exhibits intermediate binding potency at α4β2-containing nAChRs relative to its parent molecules epibatidine and anatoxin-a. UB-165's Ki of 0.27 nM for [³H]-nicotine binding places it between the ultra-high affinity of epibatidine (KD ~8 pM) and the lower affinity of anatoxin-a [1][2]. This intermediate potency profile allows for more graded pharmacological responses compared to the near-irreversible binding of epibatidine.
| Evidence Dimension | Binding affinity (Ki) for α4β2 nAChR subtype |
|---|---|
| Target Compound Data | Ki = 0.27 nM |
| Comparator Or Baseline | Epibatidine: KD = 8 ± 2 pM (0.008 nM); Anatoxin-a: significantly higher Ki (exact value not quantified in source) |
| Quantified Difference | UB-165 is ~34-fold lower affinity than epibatidine; intermediate potency |
| Conditions | [³H]-nicotine competition binding in rat brain membranes |
Why This Matters
Procurement of UB-165 over epibatidine is justified when researchers require subnanomolar but not picomolar affinity to avoid pseudo-irreversible binding kinetics.
- [1] Sharples CG, Kaiser S, Soliakov L, Marks MJ, Collins AC, Washburn M, Wright E, Spencer JA, Gallagher T, Whiteaker P, Wonnacott S. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes. Journal of Neuroscience. 2000;20(8):2783-2791. View Source
- [2] Houghtling RA, Dávila-García MI, Kellar KJ. High affinity binding of [³H]epibatidine to rat brain membranes. Journal of Neurochemistry. 1995;65(6):2609-2614. (cited as KD ~8 pM for epibatidine in search result 4) View Source
